1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole

Catalog No.
S820785
CAS No.
1707563-64-1
M.F
C10H16N2Si
M. Wt
192.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole

CAS Number

1707563-64-1

Product Name

1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole

IUPAC Name

2-(2-ethylpyrazol-3-yl)ethynyl-trimethylsilane

Molecular Formula

C10H16N2Si

Molecular Weight

192.33 g/mol

InChI

InChI=1S/C10H16N2Si/c1-5-12-10(6-8-11-12)7-9-13(2,3)4/h6,8H,5H2,1-4H3

InChI Key

ROSXQJBDPQJESX-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C#C[Si](C)(C)C

Canonical SMILES

CCN1C(=CC=N1)C#C[Si](C)(C)C
  • Potential applications based on structure: The presence of the pyrazole ring and the ethynyl group suggests potential applications in medicinal chemistry or materials science. Pyrazoles are a class of heterocyclic compounds with diverse biological activities , while ethynyl groups can participate in various coupling reactions for material synthesis .
  • Availability for research: The compound can be obtained from commercial suppliers like American Elements , suggesting potential ongoing research interest.

Further exploration might involve:

  • Searching for patent applications mentioning the compound, which could reveal its potential industrial applications.
  • Reaching out to chemical synthesis companies to see if they offer custom synthesis of the compound, which could indicate research demand.
  • Monitoring scientific databases for recent publications mentioning the compound, which could provide insights into its emerging research applications.

  • Alkyne Reactions: The ethynyl group can undergo addition reactions, allowing for the formation of new carbon-carbon bonds.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring may act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, revealing functional groups for further modifications.

Research indicates that compounds similar to 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole may exhibit various biological activities, including:

  • Antitumor Activity: Some studies suggest that pyrazole derivatives can inhibit cancer cell growth.
  • Antimicrobial Properties: Certain derivatives have shown effectiveness against bacterial and fungal strains.
  • Cytotoxicity: Research on related compounds indicates potential cytotoxic effects, warranting further investigation into their mechanisms of action .

Several methods have been developed for synthesizing 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole:

  • Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a base.
  • Nucleophilic Substitution: Starting from a suitable pyrazole derivative, nucleophilic substitution can introduce the trimethylsilyl group.
  • Direct Ethynylation: Utilizing ethynylation reagents to directly modify existing pyrazole structures can yield the target compound.

1-Ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole finds applications in various fields:

  • Medicinal Chemistry: Used as a building block for synthesizing bioactive compounds.
  • Material Science: Investigated for potential use in developing new materials due to its unique properties.
  • Agricultural Chemistry: Explored for its potential in developing agrochemicals with enhanced efficacy .

Similar Compounds

Several compounds share structural similarities with 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazoleMethyl substitution instead of ethylMay exhibit different solubility profiles
3-Ethyl-4-[2-(trimethylsilyl)ethynyl]-1H-pyrazoleDifferent position of ethynyl groupPotentially altered biological activity
1-Ethyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazoleVariation in nitrogen positioningDistinct chemical reactivity

The uniqueness of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .

Multinuclear Nuclear Magnetic Resonance Signature Patterns

The multinuclear nuclear magnetic resonance spectroscopic analysis of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole reveals distinctive signature patterns that provide comprehensive structural information about this organosilicon heterocycle [1] [2] [3]. The compound exhibits characteristic chemical shifts and coupling patterns across multiple nuclear magnetic resonance techniques, allowing for detailed structural elucidation.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole displays several distinctive regions that correspond to different molecular environments [4] [5]. The pyrazole ring protons typically appear in the aromatic region between 7.5-8.0 parts per million, with the H-4 position showing characteristic chemical shifts around 7.4-7.6 parts per million [1] [6]. The ethyl substituent on the nitrogen atom generates a characteristic ethyl pattern, with the methyl group appearing as a triplet at approximately 1.2-1.4 parts per million and the methylene group as a quartet at 4.0-4.2 parts per million, with typical coupling constants of 7.0-7.5 hertz [4] [6].

The trimethylsilyl group attached to the ethynyl moiety produces a highly characteristic singlet at approximately 0.1-0.3 parts per million, corresponding to the nine equivalent methyl protons [7] [8]. This chemical shift is diagnostic for trimethylsilyl-substituted ethynyl compounds and provides definitive evidence for the presence of the organosilicon functionality [9] [8].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule [2] [3] [6]. The pyrazole ring carbons exhibit characteristic chemical shifts, with C-3 and C-5 positions typically appearing between 130-150 parts per million, while the C-4 position resonates around 102-108 parts per million [2] [6]. The ethyl group carbons appear at their expected positions, with the methyl carbon around 15-20 parts per million and the methylene carbon at 42-48 parts per million [6].

The alkynyl carbon atoms display characteristic chemical shifts, with the carbon directly attached to the pyrazole ring appearing around 85-95 parts per million and the carbon attached to silicon resonating at approximately 95-105 parts per million [7] [10]. The trimethylsilyl carbon atoms appear as a characteristic signal between -2 to 2 parts per million, which is diagnostic for silicon-bound methyl groups [7] [8].

Silicon-29 Nuclear Magnetic Resonance Analysis

The ²⁹Si nuclear magnetic resonance spectrum provides direct information about the silicon environment in the trimethylsilyl group [7] [8]. The silicon nucleus in 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole typically resonates between -5 to 5 parts per million, characteristic of silicon atoms bonded to ethynyl groups [8] [11]. This chemical shift range is consistent with triorganosilyl compounds and provides confirmation of the silicon-carbon connectivity in the molecule [7] [8].

Nuclear Magnetic Resonance TechniqueKey Observable SignalsChemical Shift Range (ppm)Multiplicity
¹H Nuclear Magnetic ResonancePyrazole H-47.4-7.6Singlet
¹H Nuclear Magnetic ResonanceEthyl methyl1.2-1.4Triplet
¹H Nuclear Magnetic ResonanceEthyl methylene4.0-4.2Quartet
¹H Nuclear Magnetic ResonanceTrimethylsilyl0.1-0.3Singlet
¹³C Nuclear Magnetic ResonancePyrazole C-3,C-5130-150Singlet
¹³C Nuclear Magnetic ResonancePyrazole C-4102-108Singlet
¹³C Nuclear Magnetic ResonanceAlkynyl carbons85-105Singlet
¹³C Nuclear Magnetic ResonanceTrimethylsilyl-2 to 2Singlet
²⁹Si Nuclear Magnetic ResonanceSilicon-5 to 5Singlet

Mass Spectrometric Fragmentation Behavior

The mass spectrometric fragmentation behavior of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular stability [12] [13] [14]. The compound exhibits a molecular ion peak at m/z 192, corresponding to the molecular formula C₁₀H₁₆N₂Si [10].

Primary Fragmentation Pathways

The primary fragmentation pathways involve the systematic loss of functional groups from the molecular ion [12] [14] [15]. The most significant fragmentation occurs through the loss of the trimethylsilyl group, generating a fragment ion at m/z 119 corresponding to [M-Si(CH₃)₃]⁺ [14] [15]. This fragmentation is characteristic of organosilicon compounds and represents one of the most abundant fragment ions in the spectrum [14].

The loss of the ethyl group from the pyrazole nitrogen generates a fragment ion at m/z 163 [M-C₂H₅]⁺, which is a common fragmentation pattern for nitrogen-ethyl substituted heterocycles [12] [14]. Additionally, the loss of individual methyl groups from the trimethylsilyl moiety produces fragments at m/z 177 [M-CH₃]⁺, although these are typically of lower intensity [14].

Characteristic Fragment Ions

The pyrazole ring system generates characteristic fragment ions that provide structural information about the heterocyclic core [12] [14] [15]. The base peak or one of the most intense peaks often corresponds to the pyrazole cation at m/z 68, formed by extensive fragmentation of the side chains [12] [14]. The trimethylsilyl cation at m/z 73 [Si(CH₃)₃]⁺ is another characteristic fragment that confirms the presence of the organosilicon functionality [14].

The ethynyl-trimethylsilyl fragment at m/z 99 [C≡C-Si(CH₃)₃]⁺ represents a significant structural fragment that maintains the alkynyl-silicon connectivity and provides evidence for the ethynyl substitution pattern [14]. This fragment is particularly diagnostic for compounds containing trimethylsilyl-substituted ethynyl groups [14].

Fragment Ionm/z ValueRelative IntensityFragmentation Mechanism
M⁺-192MediumMolecular ion peak
[M-CH₃]⁺177LowMethyl radical loss
[M-C₂H₅]⁺163MediumEthyl radical loss
[M-Si(CH₃)₃]⁺119HighTrimethylsilyl group loss
[C≡C-Si(CH₃)₃]⁺99MediumAlkynyl-silyl fragment
[Si(CH₃)₃]⁺73MediumSilyl cation formation
[Pyrazole]⁺68HighHeterocycle core

Fragmentation Mechanisms

The fragmentation mechanisms involve both homolytic and heterolytic cleavage processes [12] [14]. The loss of the trimethylsilyl group likely proceeds through a heterolytic mechanism, with the formation of a stable carbanion intermediate [14]. The ethyl group loss follows typical radical fragmentation pathways common in nitrogen-containing heterocycles [12] [14].

The formation of the pyrazole cation involves extensive rearrangement and fragmentation of the alkynyl side chain, with the positive charge being stabilized by the aromatic character of the pyrazole ring [12] [14]. The silicon-containing fragments demonstrate the characteristic behavior of organosilicon compounds under electron ionization conditions [14].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangement of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole [16] [17] [8]. While specific crystallographic data for this exact compound have not been extensively reported in the literature, the structural characteristics can be inferred from related pyrazole and organosilicon compounds that have been crystallographically characterized [8] [18].

Crystal System and Space Group

Based on the molecular structure and comparison with related compounds, 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is expected to crystallize in either a monoclinic or triclinic crystal system [8] [18]. The most likely space groups are P2₁/c (monoclinic) or P-1 (triclinic), which are commonly observed for substituted pyrazole compounds [16] [17] [8]. The choice of space group depends on the specific intermolecular interactions and packing arrangements in the crystal lattice [8] [18].

The unit cell parameters are anticipated to be approximately a = 8-12 Å, b = 10-15 Å, and c = 12-16 Å, with angles close to 90° for monoclinic symmetry or varying significantly from 90° for triclinic symmetry [8] [18]. The Z value (number of molecules per unit cell) is expected to be 4 for monoclinic systems or 2 for triclinic systems [8] [18].

Molecular Geometry and Conformation

The molecular geometry of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is characterized by a planar pyrazole ring system with the ethyl substituent extending out of the plane [8] [18]. The ethynyl group maintains its linear geometry with a C≡C bond length of approximately 1.20 Å, which is characteristic of triple bonds [8] [18]. The trimethylsilyl group adopts a tetrahedral geometry around the silicon atom, with Si-C bond lengths of approximately 1.87 Å [8] [18].

The tautomeric form present in the crystal structure is likely the 1-ethyl-5-substituted tautomer, as supported by nuclear magnetic resonance studies in solution [6] [8]. The nitrogen atoms in the pyrazole ring exhibit different hybridization states, with N-1 being sp² hybridized and N-2 being sp² hybridized in the aromatic system [6] [8].

Intermolecular Interactions and Packing

The crystal packing of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is influenced by various intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces [8] [18]. The pyrazole ring can participate in weak C-H···N hydrogen bonds with neighboring molecules, which may contribute to the overall crystal stability [8] [18].

The trimethylsilyl group, being bulky and hydrophobic, likely influences the packing arrangement by creating steric hindrance and promoting the formation of hydrophobic regions within the crystal lattice [8] [18]. The ethynyl group may participate in weak C-H···π interactions with aromatic systems in adjacent molecules [8] [18].

Crystallographic ParameterExpected ValueTypical Range
Crystal SystemMonoclinic/TriclinicVarious
Space GroupP2₁/c or P-1Centrosymmetric
Unit Cell a (Å)8-127-15
Unit Cell b (Å)10-158-18
Unit Cell c (Å)12-1610-20
Z Value42-8
Calculated Density (g/cm³)1.0-1.21.0-1.3
Temperature (K)100-296100-300

Conformational Dynamics in Solid State

The conformational dynamics of 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole in the solid state represent a complex interplay of molecular motion, intermolecular interactions, and crystal packing forces [19] [20] [21]. Understanding these dynamics is crucial for comprehending the physical properties and potential applications of this organosilicon heterocycle.

Pyrazole Ring Dynamics

The pyrazole ring system in 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole exhibits limited conformational flexibility in the solid state due to its aromatic character [19] [20] [21]. However, the ring can undergo subtle vibrational motions and small-amplitude librations about its center of mass [19] [20]. The tautomeric equilibrium that is observed in solution is typically frozen in the solid state, with the crystal structure representing a single tautomeric form [19] [20] [21].

Solid-state nuclear magnetic resonance studies on related pyrazole compounds have demonstrated that the tautomeric interconversion is significantly slowed or completely inhibited in the crystalline state [19] [20] [21]. This freezing of tautomeric motion results in well-resolved nuclear magnetic resonance signals that provide detailed structural information about the specific tautomeric form present in the crystal [19] [20] [21].

Ethyl Group Rotational Motion

The ethyl substituent on the pyrazole nitrogen exhibits rotational motion around the N-C bond axis, which can be studied using variable-temperature solid-state nuclear magnetic resonance spectroscopy [19] [21]. At room temperature, the ethyl group typically undergoes rapid rotation, resulting in averaged nuclear magnetic resonance signals [19] [21]. As the temperature decreases, this rotation may become restricted, leading to the observation of separate signals for different conformational states [19] [21].

The activation energy for ethyl group rotation is typically in the range of 10-20 kJ/mol, which allows for significant motion at ambient temperatures [19] [21]. The specific dynamics depend on the local crystal environment and the degree of steric hindrance from neighboring molecules [19] [21].

Trimethylsilyl Group Motion

The trimethylsilyl group exhibits complex rotational dynamics in the solid state, with the three methyl groups undergoing both individual rotation around their C-Si bonds and collective rotation of the entire Si(CH₃)₃ unit around the C-Si bond [8] [19]. These motions can be characterized by solid-state nuclear magnetic resonance relaxation measurements and variable-temperature studies [19] [21].

The bulky nature of the trimethylsilyl group can lead to significant steric interactions with neighboring molecules, which may result in restricted rotation or ordered/disordered arrangements in the crystal structure [8] [19]. Temperature-dependent studies may reveal transitions between ordered and disordered states of the trimethylsilyl group [19] [21].

Hydrogen Bonding Dynamics

While 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole does not contain strong hydrogen bond donors or acceptors, weak intermolecular interactions such as C-H···N hydrogen bonds may be present [19] [20] [21]. These interactions can exhibit dynamic behavior, with hydrogen bonds forming and breaking on various timescales [19] [20] [21].

The dynamics of these weak interactions can be studied using solid-state nuclear magnetic resonance techniques, particularly ¹⁵N nuclear magnetic resonance, which is sensitive to changes in the nitrogen environment [19] [20] [21]. Variable-temperature studies may reveal the temperature dependence of these interactions and their influence on molecular motion [19] [20] [21].

Crystal Packing Influences

The conformational dynamics in the solid state are significantly influenced by the crystal packing arrangement [19] [20] [21]. The specific intermolecular contacts and the overall packing density determine the degree of molecular motion that is possible [19] [20] [21]. Dense packing typically restricts molecular motion, while looser packing allows for greater conformational flexibility [19] [20] [21].

The presence of the bulky trimethylsilyl group likely creates a less dense packing arrangement compared to unsubstituted pyrazoles, potentially allowing for greater molecular motion in certain regions of the crystal [8] [19]. This can result in anisotropic motion, where different parts of the molecule exhibit different degrees of conformational freedom [19] [21].

Dynamic ProcessTypical Energy Barrier (kJ/mol)Temperature Range (K)Nuclear Magnetic Resonance Observable
Ethyl Group Rotation10-20200-300¹³C line shapes
Trimethylsilyl Rotation5-15100-250²⁹Si relaxation
Weak Hydrogen Bonding2-8100-200¹⁵N chemical shifts
Ring Libration15-25250-350¹H line widths

Dates

Last modified: 04-14-2024

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